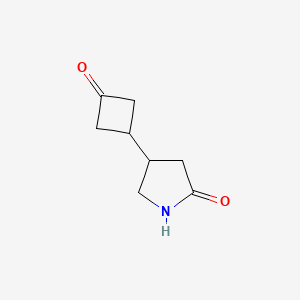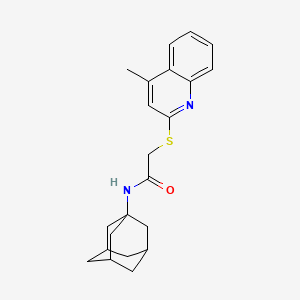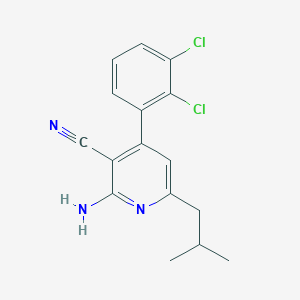
2-Amino-4-(2,3-dichlorophenyl)-6-isobutylnicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(2,3-dichlorophenyl)-6-isobutylnicotinonitrile (2A4DIPIN) is a synthetic compound with a variety of applications in scientific research and laboratory experiments. It is a derivative of nicotinonitrile, a type of nitrile compound, and has a distinct chemical structure with two amine groups, two chlorine atoms, and an isobutyl group. 2A4DIPIN is known for its unique properties, such as its ability to act as an inhibitor of enzymes and its potential to be used as a fluorescent dye.
Scientific Research Applications
Chemical Synthesis and Receptor Probing
Research on similar structures to 2-Amino-4-(2,3-dichlorophenyl)-6-isobutylnicotinonitrile highlights their application in synthesizing various chemical compounds. For instance, alpha-nitro ketone intermediates, related in function to our compound of interest, have been utilized in creating probes for Drosophila nicotinic acetylcholine receptors. These probes, including 3-(6-Chloropyridin-3-yl)methyl-2-nitromethylenetetrahydrothiophene, are significant for studying insecticide action and receptor interaction, showcasing the potential for our compound in similar receptor-targeted research (Zhang, Tomizawa, & Casida, 2004).
Antimicrobial Activity
Compounds with a structure analogous to this compound have been synthesized and tested for antimicrobial activity. These studies reveal that such compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This suggests the potential of our compound for development into antimicrobial agents, offering a new avenue for fighting infectious diseases (Guna, Bhadani, Purohit, & Purohit, 2015).
Molecular Dynamics and Quantum Chemical Studies
Further applications are found in molecular dynamics and quantum chemical studies, where similar compounds have been analyzed for their corrosion inhibition performances on metals. These studies are crucial for understanding the interaction between such compounds and metal surfaces, potentially guiding the development of new materials with enhanced resistance to corrosion. This research direction not only expands the utility of our compound in materials science but also in industrial applications where corrosion resistance is paramount (Kaya et al., 2016).
Crystal Structure Analysis
The crystal structure of compounds related to this compound has been explored, providing insights into their molecular configurations. This information is invaluable for designing drugs and materials with desired properties, as it allows scientists to predict how modifications to the molecular structure could influence overall functionality (Yang et al., 2011).
Mechanism of Action
Target of Action
The primary target of 2-Amino-4-(2,3-dichlorophenyl)-6-isobutylnicotinonitrile is the Tyrosine Kinase Receptor . This receptor plays a crucial role in many cellular processes including growth, differentiation, metabolism, and apoptosis .
Mode of Action
This compound: interacts with its target, the Tyrosine Kinase Receptor, leading to inhibition of the receptor’s activity . This interaction results in changes in the receptor’s function, disrupting the normal cellular processes it regulates .
Biochemical Pathways
The inhibition of the Tyrosine Kinase Receptor by This compound affects various biochemical pathways. These pathways are involved in cellular processes such as growth and differentiation . The downstream effects of this disruption can lead to changes in cell behavior and function .
Result of Action
The molecular and cellular effects of This compound ’s action include strong and selective cytotoxic potency . This is likely due to the compound’s interaction with the Tyrosine Kinase Receptor and the subsequent disruption of cellular processes .
properties
IUPAC Name |
2-amino-4-(2,3-dichlorophenyl)-6-(2-methylpropyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3/c1-9(2)6-10-7-12(13(8-19)16(20)21-10)11-4-3-5-14(17)15(11)18/h3-5,7,9H,6H2,1-2H3,(H2,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMEVGEIGPCVZRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=C(C(=N1)N)C#N)C2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

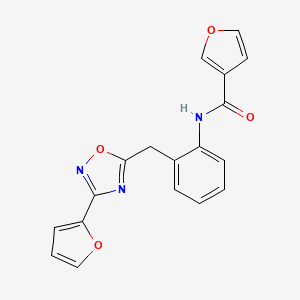
![N-(2-chlorobenzyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2725408.png)
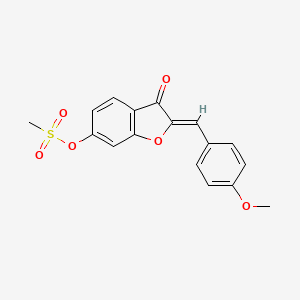
![2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}-N-(4-methoxyphenyl)acetamide](/img/structure/B2725412.png)
![8-(3-(4-benzylpiperidin-1-yl)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2725416.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide](/img/structure/B2725417.png)
![2-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-4-fluoro-1,3-benzothiazole](/img/structure/B2725419.png)
![(E)-2-methyl-3-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2725420.png)
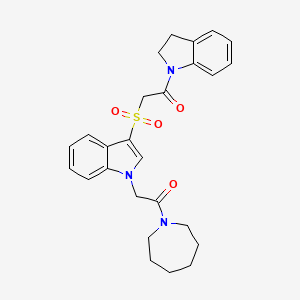

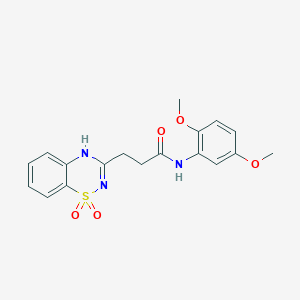
![7-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2725426.png)
